4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core fused with a pyridine ring. This compound is of significant interest due to its potential therapeutic properties and versatile applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as 3,4-dihydroquinoxalin-2-ones, have shown potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Biochemical Pathways
Similar compounds have been shown to have antiviral and anti-inflammatory activities, suggesting they may affect related biochemical pathways .
Result of Action
Similar compounds have shown antiviral and anti-inflammatory activities, suggesting that they may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one can be achieved through several methods. One common approach involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization. This method yields substituted dihydroquinoxalin-2-ones with high enantiomeric excess . Another approach includes the use of chiral auxiliaries to achieve stereoselective substitution of α-bromophenylacetates with o-phenyldiamines .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent couplings and photochemical reduction processes. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Substitution reactions, such as C–H alkylation, can be performed using N-(acyloxy)phthalimides via radical–radical cross-coupling.
Common Reagents and Conditions
Common reagents used in these reactions include N-Boc-2-iodoanilines, α-bromophenylacetates, and N-(acyloxy)phthalimides. Reaction conditions often involve mild temperatures and the use of photoredox catalysts .
Major Products
The major products formed from these reactions include various substituted quinoxaline and dihydroquinoxaline derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar quinoxaline core but differ in their substitution patterns.
4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit different chemical properties and applications.
Uniqueness
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one is unique due to its fused pyridine and quinoxaline rings, which confer distinct chemical and biological properties. This structural uniqueness allows for a broad range of applications and makes it a valuable compound in scientific research .
Properties
IUPAC Name |
4-pyridin-4-yl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-9-16(10-5-7-14-8-6-10)12-4-2-1-3-11(12)15-13/h1-8H,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQNTSCHXOCZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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